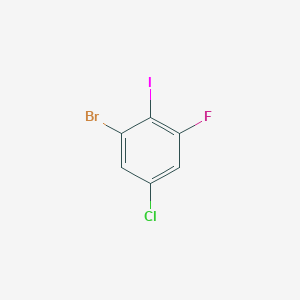

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJUIUCZEXVZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659331 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-16-3 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Introduction: A Versatile Building Block for Complex Molecular Architectures

1-Bromo-5-chloro-3-fluoro-2-iodobenzene, registered under CAS number 201849-16-3, is a highly functionalized aromatic compound that has emerged as a significant tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique polysubstituted pattern of four different halogens—iodine, bromine, chlorine, and fluorine—on a benzene ring provides a platform for sequential and site-selective cross-coupling reactions. This differential reactivity allows for the controlled and strategic introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex molecular frameworks. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic signature, applications in research and drug development, and essential safety and handling protocols.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a molecular formula of C₆H₂BrClFI and a molecular weight of approximately 335.34 g/mol .[1][2] The strategic placement of the four halogens on the benzene ring is the cornerstone of its synthetic utility.

| Property | Value | Source |

| CAS Number | 201849-16-3 | [1][2] |

| Molecular Formula | C₆H₂BrClFI | [1][2] |

| Molecular Weight | 335.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [1] |

| Physical State | Solid | Inferred from typical behavior of similar compounds |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [3] |

Strategic Synthesis: A Multi-Step Approach from a Substituted Aniline

The rationale behind this multi-step approach lies in the powerful directing effects of the amino group (or its protected form, the acetamido group) in electrophilic aromatic substitution reactions. The final deamination step, typically a Sandmeyer or related reaction, allows for the clean removal of the directing group to yield the target tetra-halogenated benzene.

A patent for the synthesis of the isomeric 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline further supports the viability of this general synthetic strategy.[4] This patented one-pot diazotization and iodination method highlights the industrial relevance of such pathways.[4]

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step workflow for the synthesis of this compound, starting from a suitable aniline precursor.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for similar transformations.[5][6]

Step 1: Diazotization of 4-Bromo-2-chloro-6-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-chloro-6-fluoroaniline to a solution of sulfuric acid in water at 0-5°C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with a solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectroscopic characteristics can be predicted based on the analysis of similar polyhalogenated aromatic compounds.[7][8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals would likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and potentially with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, with six distinct signals corresponding to each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached halogen, and the signals for the carbons bonded to or in proximity to the fluorine atom will exhibit C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen stretching vibrations at lower frequencies in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for identifying compounds containing these elements.

Applications in Research and Drug Development

The primary value of this compound in a research and development setting, particularly in drug discovery, lies in its capacity for selective functionalization through cross-coupling reactions.[9] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a stepwise and regioselective introduction of different molecular fragments.[10]

This hierarchical reactivity is a powerful tool for building complex, drug-like molecules. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This enables the construction of intricate molecular scaffolds from a single, versatile starting material.

While specific examples in publicly accessible literature are sparse for this exact isomer, its utility is evident in its commercial availability for proteomics research and its potential as an intermediate in the synthesis of organic compounds for electronic devices.[2] The strategic importance of such polyhalogenated intermediates is well-recognized in the synthesis of novel molecules for pharmaceuticals and agrochemicals.

Reactivity Profile: A Platform for Sequential Cross-Coupling

The following diagram illustrates the hierarchical reactivity of the halogen substituents, which is fundamental to the synthetic utility of this compound.

Caption: Reactivity hierarchy of C-X bonds for sequential functionalization.

Safety and Handling: A Commitment to Laboratory Safety

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]

Hazard Identification:

-

May cause skin, eye, and respiratory tract irritation.[11]

-

The toxicological properties have not been thoroughly investigated.

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Handling and Storage:

-

Avoid contact with skin and eyes.[11]

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its key strength lies in the differential reactivity of its four distinct halogen substituents, which allows for the programmed and site-selective construction of complex organic molecules. While detailed, publicly available research on this specific isomer is still emerging, its structural features and the established chemistry of similar polyhalogenated benzenes strongly suggest its significant potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As research progresses, the applications of this uniquely functionalized aromatic compound are poised to expand, further solidifying its role as a powerful tool in the arsenal of synthetic chemists.

References

- BenchChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44557939, this compound.

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 201849-16-3.

- BLDpharm. (n.d.). 201849-16-3|this compound.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Di Grande, S., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- Echemi. (n.d.). 1-BroMo-3-chloro-5-fluoro-2-iodobenzene Safety Data Sheets.

- Zhang, A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- Apollo Scientific. (n.d.). 2-Bromo-1-chloro-5-fluoro-3-iodobenzene Safety Data Sheet.

- Agilent Technologies. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.

- Hulet, R. (2021). 38a: Spectroscopy of benzene derivatives.

- National Center for Biotechnology Information. (2019). Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry.

- Boroncore. (n.d.). 201849-16-3 | this compound.

- AK Scientific, Inc. (n.d.). 1-Bromo-3-chloro-5-iodobenzene Safety Data Sheet.

- Fisher Scientific. (n.d.). 1-Bromo-3,5-difluorobenzene Safety Data Sheet.

Sources

- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 201849-16-3|this compound|BLD Pharm [bldpharm.com]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 6. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1-Bromo-5-chloro-3-fluoro-2-iodobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Properties, Analysis, and Synthetic Utility

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental molecular properties, advanced analytical characterization, and strategic applications of this unique halogenated benzene derivative.

Core Molecular Attributes

This compound is a derivative of benzene in which four of the hydrogen atoms have been replaced by four different halogen atoms: bromine, chlorine, fluorine, and iodine. This high degree of halogenation and the specific substitution pattern confer upon the molecule a unique set of physicochemical properties and a rich potential for regioselective chemical transformations.

Molecular Structure and Nomenclature

The structure of this compound is a benzene ring with substituents at the 1, 2, 3, and 5 positions. The IUPAC name, this compound, is determined by prioritizing the substituents alphabetically (bromo, chloro, fluoro, iodo) and assigning the lowest possible locants to the substituents as a set.[1][2]

The chemical structure can be represented as follows:

Caption: A typical analytical workflow for the structural validation of this compound.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak. This pattern is a definitive signature for the presence of these halogens.

Expected Isotopic Distribution:

| Isotope Combination | Relative Abundance |

| C₆H₂⁷⁹Br³⁵ClFI | High |

| C₆H₂⁸¹Br³⁵ClFI | High |

| C₆H₂⁷⁹Br³⁷ClFI | Moderate |

| C₆H₂⁸¹Br³⁷ClFI | Moderate |

The exact ratios can be simulated and compared with experimental data to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The spectrum will show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling patterns and chemical shifts of these signals will be influenced by the adjacent halogen substituents.

-

¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the electronegativity of the directly attached halogens.

-

¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift will provide information about the electronic environment of the C-F bond.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for assessing the purity of organic compounds. [3][4][5]For a halogenated benzene like this, reversed-phase HPLC or GC with a suitable column can be employed to separate it from any starting materials, byproducts, or isomers. [3]

Synthetic Utility and Applications

The strategic placement of four different halogens on the benzene ring makes this compound a highly valuable intermediate in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. [6]The differential reactivity of the carbon-halogen bonds allows for sequential, site-selective cross-coupling reactions.

Reactivity Hierarchy of C-X Bonds for Cross-Coupling (e.g., Suzuki, Sonogashira):

C-I > C-Br > C-Cl >> C-F

This predictable reactivity allows for a stepwise functionalization of the aromatic ring. For instance, the C-I bond can be selectively reacted while leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Caption: A conceptual workflow for the sequential functionalization of this compound.

This controlled, stepwise approach is highly desirable in the synthesis of:

-

Pharmaceuticals: For the creation of novel drug candidates with precisely positioned functional groups to optimize biological activity and pharmacokinetic properties. [6]* Agrochemicals: As a scaffold for developing new herbicides, pesticides, and fungicides. [6]* Advanced Materials: In the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic properties of the aromatic core are tailored by specific substituents. [6]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than just a chemical with a specific molecular weight. Its true value lies in its structural complexity and the synthetic opportunities it presents. The distinct reactivity of its four carbon-halogen bonds makes it a powerful tool for the regioselective synthesis of highly functionalized aromatic compounds. A thorough understanding of its properties and the application of a multi-technique analytical approach are crucial for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

-

PubMed. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. [Link]

-

ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS?. [Link]

-

Study Mind. Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). [Link]

-

Chemistry Stack Exchange. Naming tetrahalogenated benzene. [Link]

Sources

- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 4. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

Chemical properties of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

An In-Depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Synthesis, Reactivity, and Applications

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique arrangement of four distinct halogen atoms on a benzene core provides a versatile platform for the strategic and sequential introduction of various functional groups. This differential reactivity, particularly in metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures that would be challenging to access through other means. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines a logical synthetic strategy based on established chemical principles, details its reactivity with a focus on site-selective functionalization, and explores its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

The identity and fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, key properties can be reliably calculated or inferred from the behavior of analogous structures.

Compound Identification and Physical Data

A summary of key identifiers and computed physical properties is presented in Table 1. Based on its high molecular weight and the crystalline nature of similar polyhalogenated benzenes, the compound is expected to be a solid at standard temperature and pressure.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 201849-16-3 | [1][2] |

| Molecular Formula | C₆H₂BrClFI | [1][2] |

| Molecular Weight | 335.34 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [1] |

| InChIKey | IKJUIUCZEXVZMB-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 4.2 | [1] |

| Appearance | Predicted to be a white to off-white or yellow crystalline solid. |

Predicted Spectroscopic Characteristics

No publicly archived experimental spectra for this specific compound were identified. However, a detailed prediction of its spectral characteristics can be made based on its structure and established principles of spectroscopy.

-

¹H NMR Spectroscopy: The spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.

-

H-4: This proton is flanked by chlorine and bromine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (³J HF) and a meta-coupling to H-6 (⁴J HH).

-

H-6: This proton is adjacent to the bromine atom. It will also likely appear as a doublet of doublets (dd) due to coupling with the meta fluorine (³J HF) and the meta proton H-4 (⁴J HH). Both signals would be found in the downfield region (δ > 7.0 ppm) due to the cumulative deshielding effect of the four electron-withdrawing halogen substituents.

-

-

¹³C NMR Spectroscopy: The spectrum will display six unique signals, one for each carbon atom in the aromatic ring. A key feature will be the presence of carbon-fluorine coupling constants (J-CF). The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹J CF ≈ 240–260 Hz), while the other carbons will show smaller two-, three-, and four-bond couplings.

-

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely be a complex multiplet due to coupling with the two ortho protons (H-2 and H-4, though H-2 is substituted with iodine) and potentially smaller, long-range couplings. ¹⁹F NMR is a critical tool for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum will provide definitive confirmation of the compound's mass and elemental composition. The molecular ion peak (M⁺) will exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of one bromine and one chlorine atom.

Synthesis Strategy: A Retrosynthetic Approach

Caption: Retrosynthetic analysis for this compound.

This strategy leverages the powerful ortho-, para-directing effect of an amine group to install the halogens in the correct positions before the amine is subsequently removed.

Proposed Synthetic Workflow

The forward synthesis would proceed as follows, likely starting from commercially available 3-chloro-5-fluoroaniline:

-

Iodination: The strongly activating amino group directs the first electrophile, iodine, to one of its ortho positions (C2). Reagents such as iodine monochloride (ICl) are effective for this transformation.

-

Bromination: The second electrophile, bromine, is then directed to the remaining vacant ortho position (C6). The combined directing power of the amine and the existing halogens ensures high regioselectivity.

-

Deamination (Sandmeyer Reaction): The final and key step is the removal of the directing amino group. This is achieved by converting the aniline into a diazonium salt using sodium nitrite in a strong acid, followed by quenching with a reducing agent like hypophosphorous acid (H₃PO₂) or by heating in ethanol to replace the diazonium group with a hydrogen atom. A patent for a similar isomer utilizes a one-pot diazotization and iodination method, which highlights the industrial applicability of such transformations[3].

Experimental Protocol: Deamination of 2-Bromo-4-chloro-6-iodo-6-fluoroaniline (Hypothetical)

This protocol is adapted from established procedures for the deamination of polyhalogenated anilines[4][5].

-

Objective: To remove the amino group from the precursor to yield the target compound.

-

Materials:

-

2-Bromo-4-chloro-6-iodo-6-fluoroaniline (1.0 eq)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline precursor (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aniline).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (approx. 2 mL per gram of aniline) dropwise while stirring. Maintain the temperature below 10 °C.

-

While still in the ice bath, add powdered sodium nitrite (1.5 eq) in small portions over 15-20 minutes. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently heat on a steam bath or in a heating mantle at ~60-70 °C for 15-20 minutes until gas evolution ceases.

-

Cool the reaction mixture and pour it into a beaker containing ice water. The crude product should separate as an oil or a solid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purify the product via recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the differential reactivity of its four carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend: C–I > C–Br > C–Cl >> C–F [6]. This predictable hierarchy allows for the molecule to be used as a scaffold, enabling the sequential and site-selective introduction of different substituents.

Caption: Workflow for sequential functionalization of this compound.

Site-Selective Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling at the C-I Bond

The carbon-iodine bond is the most labile and will readily undergo oxidative addition to a Pd(0) catalyst under standard Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C2 position while leaving the other halogen sites untouched. Research on the isomer 1-bromo-3-chloro-5-iodobenzene has demonstrated its use in Suzuki reactions to synthesize trisubstituted benzenes, validating this sequential approach[7].

Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Objective: To selectively couple a phenyl group at the C2 (iodine) position.

-

Expertise & Causality:

-

Catalyst: Pd(PPh₃)₄ is chosen as a robust, commercially available Pd(0) catalyst suitable for C-I bond activation.

-

Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used. It is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-phenyl-1-bromo-5-chloro-3-fluorobenzene by column chromatography.

-

B. Subsequent Couplings at C-Br and C-Cl Bonds

Once the C-I bond is functionalized, the C-Br bond becomes the most reactive site for a second cross-coupling reaction. More forcing conditions (e.g., stronger phosphine ligands like Buchwald's biarylphosphines, higher temperatures) may be required compared to the first coupling. Finally, the most inert bond, C-Cl, can be functionalized using specialized catalyst systems designed for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Applications in Research and Drug Development

The true value of a building block like this compound is realized in its application as a scaffold for creating novel molecules with tailored properties.

-

Drug Discovery: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity[8][9]. This compound provides a framework to which a fluorine atom is already appended. The remaining halogen sites can be used to systematically explore the structure-activity relationship (SAR) by introducing a variety of pharmacophoric groups through the sequential cross-coupling reactions described above.

-

Materials Science: Poly-substituted aromatic rings are foundational components of organic materials for electronics. Vendor information suggests this compound is useful for preparing compounds for organic electronic devices[10]. The ability to attach different aromatic or electron-donating/withdrawing groups allows for the fine-tuning of electronic properties, making it a candidate for synthesizing novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), or molecular glassformers[7].

Conclusion

This compound is a highly versatile and synthetically valuable building block. While specific experimental data for the compound remains sparse in the literature, its chemical behavior can be confidently predicted from established principles. Its defining feature is the hierarchy of reactivity among its four halogen substituents, which enables chemists to perform sequential, site-selective cross-coupling reactions. This unlocks efficient and controlled pathways to complex, multi-substituted aromatic molecules, making it an important tool for innovation in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wall, L. A., et al. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. CN111359992A.

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

PubChem. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

AOBChem. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. [Link]

-

PubChem. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

Bishop, C. et al. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis. [Link]

-

Quora. Is fluorobenzene more reactive than benzene?. [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Maccioni, E. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

ChemUniverse. 5-BROMO-1-CHLORO-3-FLUORO-2-IODOBENZENE. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

SpectraBase. 1-Bromo-2,4,5-trifluoro-benzene - Optional[19F NMR]. [Link]

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR]. [Link]

-

Wikipedia. Hexafluorobenzene. [Link]

-

Boroncore. This compound. [Link]

-

Allen Digital. The correct name of is. [Link]

-

YouTube. The IUPAC name of is:.... [Link]

-

Oakwood Chemical. 1-Bromo-3-chloro-5-iodobenzene. [Link]

Sources

- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 4. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. This compound | 201849-16-3 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-bromo-5-chloro-3-fluoro-2-iodobenzene, a highly substituted halogenated aromatic compound with potential applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. Given the absence of a direct, published synthetic route, this document outlines a rational, multi-step approach commencing with the synthesis of the key intermediate, 1-bromo-3-chloro-5-fluorobenzene, followed by a regioselective iodination step. The core of this strategy hinges on the principles of electrophilic aromatic substitution and directed ortho-metalation (DoM), leveraging the directing influence of the fluorine substituent. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of potential challenges and optimization strategies.

Introduction: The Significance of Polysubstituted Halogenated Benzenes

Polysubstituted halogenated benzene derivatives are a cornerstone of modern organic synthesis, finding extensive use as intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of different halogen atoms on the aromatic ring imparts unique physicochemical properties and provides multiple reactive handles for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. The target molecule, this compound, with its distinct pattern of four different halogens, represents a challenging synthetic target and a potentially valuable scaffold for the development of complex molecular architectures.

This guide proposes a two-part synthetic strategy:

-

Part A: Synthesis of the Precursor, 1-Bromo-3-chloro-5-fluorobenzene.

-

Part B: Regioselective Iodination via Directed ortho-Metalation.

The rationale behind this approach is to first construct the 1,3,5-trisubstituted core and then introduce the final iodine atom at the sterically hindered C2 position in a controlled manner.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The overall transformation is depicted below.

Caption: Proposed multi-step synthesis of this compound.

Part A: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene

The synthesis of the key precursor, 1-bromo-3-chloro-5-fluorobenzene, can be approached from commercially available starting materials such as 3,5-dichloroaniline. This route involves a sequence of diazotization followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent regioselective bromination.

Step 1: Fluorination of 3,5-Dichloroaniline via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines via their diazonium tetrafluoroborate salts.[2][3]

Reaction: 3,5-Dichloroaniline → 1,3-Dichloro-5-fluorobenzene

Mechanism: The reaction proceeds through the formation of a diazonium salt from 3,5-dichloroaniline using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3,5-dichloroaniline (1 equivalent) in a solution of tetrafluoroboric acid (48% in water, 2.5 equivalents) at 0 °C with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting suspension for an additional 30 minutes at 0 °C.

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.

-

Carefully dry the salt under vacuum.

-

Gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases.

-

The crude 1,3-dichloro-5-fluorobenzene can be purified by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and subsequent fractional distillation.

Step 2: Regioselective Bromination of 1,3-Dichloro-5-fluorobenzene

The next step involves the electrophilic aromatic substitution of 1,3-dichloro-5-fluorobenzene to introduce a bromine atom. The directing effects of the existing halogens must be considered to predict the regioselectivity of this reaction. Fluorine and chlorine are both ortho, para-directing deactivators.[4] In this case, all available positions are ortho to at least one halogen and meta to the others, leading to a single possible product.

Reaction: 1,3-Dichloro-5-fluorobenzene → 1-Bromo-3-chloro-5-fluorobenzene

Mechanism: This is a classic electrophilic aromatic bromination, where bromine is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile that attacks the aromatic ring.[5][6]

Experimental Protocol:

-

To a solution of 1,3-dichloro-5-fluorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add iron(III) bromide (0.1 equivalents) as a catalyst.

-

Cool the mixture to 0 °C and slowly add bromine (1.05 equivalents) dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Precursor Synthesis

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 3,5-Dichloroaniline | 1,3-Dichloro-5-fluorobenzene | NaNO₂, HBF₄ | 60-70% |

| 2 | 1,3-Dichloro-5-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene | Br₂, FeBr₃ | 75-85% |

Part B: Regioselective Iodination of 1-Bromo-3-chloro-5-fluorobenzene

The introduction of the iodine atom at the C2 position, which is flanked by two halogen atoms, is the most challenging step in this synthesis. Direct electrophilic iodination is likely to be unselective and low-yielding due to the deactivating nature of the existing halogens. A more robust and regioselective approach is Directed ortho-Metalation (DoM).[7][8][9]

The Principle of Fluorine-Directed ortho-Metalation

Fluorine, despite being highly electronegative, can act as a directing group in ortho-metalation reactions.[10] This is attributed to the ability of the fluorine atom to coordinate with the lithium cation of the organolithium reagent, thereby increasing the acidity of the adjacent ortho-protons and directing deprotonation to that site.[11]

Caption: Conceptual workflow for Directed ortho-Metalation.

Potential Challenge: Halogen-Metal Exchange

A significant potential side reaction in the lithiation of polyhalogenated aromatics is halogen-metal exchange, where the organolithium reagent exchanges its lithium atom with a halogen on the aromatic ring.[12][13] The rate of this exchange generally follows the trend I > Br > Cl >> F. In the case of 1-bromo-3-chloro-5-fluorobenzene, there is a risk of bromine-lithium exchange competing with the desired ortho-deprotonation.

To mitigate this, the reaction is typically carried out at very low temperatures (e.g., -78 °C) to favor the kinetically controlled deprotonation over the thermodynamically driven halogen-metal exchange. The choice of the organolithium reagent can also be critical, with n-butyllithium often being a suitable choice.

Experimental Protocol for Directed ortho-Metalation and Iodination

Reaction: 1-Bromo-3-chloro-5-fluorobenzene → this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.

-

In a separate flask, prepare a solution of iodine (1.2 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the aryllithium solution at -78 °C. The characteristic dark color of iodine should disappear upon addition.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Table 2: Proposed Iodination Protocol Summary

| Starting Material | Product | Key Reagents | Temperature | Potential Side Reactions |

| 1-Bromo-3-chloro-5-fluorobenzene | This compound | n-BuLi, I₂ | -78 °C | Bromine-lithium exchange |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A complex multiplet in the aromatic region is expected.

-

¹³C NMR: Six distinct signals in the aromatic region are anticipated, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR: A singlet or a complex multiplet, depending on the coupling with neighboring protons and carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-halogen bonds and the aromatic ring are expected.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Aromatic protons (2H, multiplet) |

| ¹³C NMR (CDCl₃) | 6 aromatic carbons |

| ¹⁹F NMR (CDCl₃) | 1 fluorine signal |

| MS (EI) | M⁺ with characteristic isotopic pattern for Br and Cl |

| IR (KBr) | C-Br, C-Cl, C-F, C-I stretching, aromatic C-H and C=C stretching |

Conclusion

This technical guide outlines a rational and feasible synthetic pathway for the preparation of this compound. The proposed route relies on established and well-understood organic transformations, including the Balz-Schiemann reaction for fluorination and a key directed ortho-metalation step for regioselective iodination. While challenges such as the potential for halogen-metal exchange exist, careful control of reaction conditions should allow for the successful synthesis of this highly functionalized aromatic compound. The successful execution of this synthesis will provide access to a novel building block for further exploration in various fields of chemical research and development.

References

-

Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

- US Patent 4347390A, Process for producing 1-bromo-3,5-dichlorobenzene.

-

Synthesis of Symmetric 1,3,5-Triarylbenzenes. ResearchGate. [Link]

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Scientific.Net. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

- SU1199199A3 - Method of producing 3,5-dichloraniline.

-

This compound. PubChem. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

1-Bromo-2-chloro-3-fluorobenzene. PubChem. [Link]

-

Aryl iodides from aryllithiums using an iodolactone as an iodine electrophile. ResearchGate. [Link]

- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. NISCAIR Online Periodicals Repository. [Link]

-

Video: ortho–para-Directing Deactivators: Halogens. JoVE. [Link]

-

the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]

-

Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences. [Link]

- CN103102276A - Method for preparing 3,5-dichloroaniline.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ResearchGate. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

-

Synthesis of 1,3,5-trichlorobenzene. PrepChem.com. [Link]

-

A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

-

Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f][11][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. [Link]

-

One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. ResearchGate. [Link]

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. [Link]

-

Haloalkanes and Haloarenes. Samagra. [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

-

6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

organic chemistry - Why do halogen-metal exchanges happen?. Chemistry Stack Exchange. [Link]

-

Hexafluorobenzene. Wikipedia. [Link]

-

PREPARATION OF 1-PROPYNYLLITHIUM FROM (Z/E)-1-BROMO-1-PROPENE. Organic Syntheses. [Link]

Sources

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Predicted Spectral Characteristics of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

This document provides an in-depth theoretical analysis of the expected spectral data for 1-bromo-5-chloro-3-fluoro-2-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental principles of spectroscopy with predictive methodologies to serve as a robust reference for the structural elucidation of this complex polyhalogenated aromatic compound. In the absence of publicly available experimental spectra, this whitepaper focuses on the prediction and interpretation of mass spectrometry, ¹³C-NMR, and ¹H-NMR data, explaining the causality behind the expected spectral features.

Molecular Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClFI.[1][2] Its structure presents a unique substitution pattern that is of interest in synthetic chemistry, particularly as a versatile building block where the differential reactivity of the carbon-halogen bonds can be exploited for sequential cross-coupling reactions.[3] An accurate understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure:

Key Physicochemical Properties:

Predicted Mass Spectrum Analysis (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The predicted mass spectrum of this compound will be distinguished by a complex molecular ion cluster and a fragmentation pattern governed by the hierarchy of carbon-halogen bond strengths.

The Molecular Ion Cluster: An Isotopic Fingerprint

The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic and complex isotopic pattern for the molecular ion peak. The natural abundance of these isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) dictates the relative intensities of the isotopic peaks.[4][5]

The molecular ion (M⁺) will appear as a cluster of peaks. The nominal mass will be based on the most abundant isotopes: C₆H₂⁷⁹Br³⁵ClFI, which calculates to a mass of 334. The most intense peaks in the cluster will be M, M+2, and M+4, reflecting the various combinations of the bromine and chlorine isotopes. The presence of this unique 1:1 bromine isotopic signature combined with the 3:1 chlorine signature provides a high-confidence indicator for the elemental composition.[4][6]

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds. For carbon-halogen bonds, the strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the initial and most favorable fragmentation event will be the cleavage of the weakest bond, the carbon-iodine bond.

The logical workflow for the primary fragmentation cascade is visualized below.

Caption: Predicted primary fragmentation pathway for this compound.

Predicted Key Fragments:

| Predicted m/z (Nominal) | Ionic Fragment | Rationale / Isotopic Signature |

| 334 | [C₆H₂⁷⁹Br³⁵ClFI]⁺ | Molecular ion (most abundant isotopes). Exhibits a complex pattern due to Br and Cl. |

| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of Iodine radical (M - 127). Exhibits a characteristic M'/M'+2 pattern with ~1:1 intensity from Bromine and a smaller M'+2/M'+4 from Chlorine. |

| 128 | [C₆H₂³⁵ClF]⁺ | Loss of Bromine radical from m/z 207. Exhibits a characteristic M''/M''+2 pattern with ~3:1 intensity from Chlorine.[6] |

| 95 | [C₆H₂F]⁺ | Loss of Chlorine radical from m/z 128. |

| 77 | [C₆H₅]⁺ | A common fragment for benzene derivatives, though less likely here without significant rearrangement.[7] |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a range appropriate for the compound, for instance, from m/z 40 to 400.

-

Use a direct insertion probe or a GC inlet depending on sample purity and volatility.

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis:

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical distribution for a compound containing one Br and one Cl atom.

-

Identify major fragment ions and propose fragmentation pathways based on logical neutral losses.

-

Predicted ¹³C-NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. For this compound, we expect six distinct signals in the aromatic region of a proton-decoupled spectrum, corresponding to the six non-equivalent carbon atoms of the benzene ring.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic carbons can be predicted by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) effects for each halogen.[8] Halogens exhibit complex effects, including inductive withdrawal, resonance effects, and the "heavy atom effect" for bromine and iodine, which can cause significant shielding of the directly attached (ipso) carbon.[9][10]

-

C1 (C-Br): The ipso-carbon attached to bromine. The heavy atom effect will likely cause a significant upfield shift relative to what electronegativity alone would suggest.

-

C2 (C-I): The ipso-carbon attached to iodine. A very strong heavy atom effect is expected, resulting in a highly shielded signal at a low ppm value.

-

C3 (C-F): The ipso-carbon attached to fluorine. Fluorine's strong electronegativity will cause a significant downfield (deshielded) shift. This carbon's signal will also be split into a doublet by the fluorine atom with a large one-bond coupling constant (¹JCF ≈ 240-320 Hz).[11]

-

C4 (C-H): This carbon will be influenced by ortho-F, meta-Cl, and para-Br substituents.

-

C5 (C-Cl): The ipso-carbon attached to chlorine. It will be deshielded due to chlorine's electronegativity.

-

C6 (C-H): This carbon is influenced by ortho-Br, meta-I, and para-F substituents.

Predicted ¹³C Chemical Shifts and C-F Couplings:

| Carbon Atom | Substituents (ortho, meta, para) | Predicted δ (ppm) Range | Key Coupling Constants (J) |

| C1-Br | I, H | 110 - 120 | |

| C2-I | Br, F | 90 - 100 | ²JCF ≈ 20-25 Hz |

| C3-F | I, Cl | 160 - 168 | ¹JCF ≈ 240-320 Hz |

| C4-H | F, Br | 120 - 130 | ²JCF ≈ 20-25 Hz |

| C5-Cl | F, H | 130 - 138 | ³JCF ≈ 5-10 Hz |

| C6-H | Br, Cl | 115 - 125 | ³JCF ≈ 5-10 Hz |

Experimental Protocol: ¹³C-NMR Spectroscopy

The logical workflow for acquiring and interpreting the ¹³C-NMR spectrum is outlined below.

Caption: Workflow for ¹³C-NMR spectral acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set up a standard proton-decoupled carbon experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction.

-

Referencing: Reference the chemical shift scale to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).[12]

-

Analysis: Identify the six distinct aromatic signals and assign them based on the predicted chemical shifts and the characteristic large doublet for the fluorine-bound carbon.

Predicted ¹H-NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy will reveal the number and chemical environment of the hydrogen atoms. In this compound, there are two protons attached to the aromatic ring, and they are in non-equivalent chemical environments.

Predicted Chemical Shifts and Coupling Constants

The two protons (H4 and H6) are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[13] Their precise chemical shifts will be influenced by the additive effects of the four halogen substituents.

-

Multiplicity: The two protons are meta to each other. This will result in a meta-coupling (⁴JHH) of approximately 2-3 Hz. Furthermore, each proton will couple to the fluorine atom.

-

H4: This proton is ortho to the fluorine atom, which will result in an ortho-coupling (³JHF) of approximately 5-10 Hz.

-

H6: This proton is para to the fluorine atom, which will result in a smaller para-coupling (⁵JHF) of approximately 0.5-3.0 Hz.[11]

-

-

Expected Pattern: Each proton signal is therefore predicted to be a doublet of doublets (dd) .

Predicted ¹H-NMR Spectral Parameters:

| Proton | Substituents (ortho, meta, para) | Predicted δ (ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (J) |

| H4 | F, Br | 7.2 - 7.6 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 5-10 Hz |

| H6 | Br, Cl | 7.0 - 7.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 0.5-3.0 Hz |

Experimental Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹³C-NMR analysis (5-10 mg in ~0.7 mL of CDCl₃).

-

Instrument Setup:

-

Lock and shim the spectrometer as described for ¹³C-NMR.

-

Set up a standard proton experiment. On a 400 MHz instrument, a spectral width of ~12-15 ppm is typical.

-

-

Data Acquisition: Acquire 8 to 16 scans. The high sensitivity of ¹H-NMR means data acquisition is rapid.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the spectrum to the residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) or to internal tetramethylsilane (TMS) if added (δ = 0.00 ppm).[12]

-

Analysis:

-

Identify the two signals in the aromatic region.

-

Analyze their multiplicity (doublet of doublets).

-

Measure the coupling constants to confirm the assignments. The signal with the larger H-F coupling constant corresponds to H4.

-

Conclusion

This technical guide provides a comprehensive, theory-based framework for the spectral analysis of this compound. The predicted mass spectrum is characterized by a complex molecular ion cluster and a fragmentation pathway initiated by the cleavage of the weak C-I bond. The ¹³C-NMR spectrum is expected to show six distinct aromatic signals, with the fluorine-bound carbon appearing as a significantly deshielded doublet with a large ¹JCF coupling constant. The ¹H-NMR spectrum is predicted to display two doublet of doublets, corresponding to the two meta-positioned protons, with their multiplicities further defined by coupling to the fluorine atom. These detailed predictions and protocols offer a valuable resource for any scientist engaged in the synthesis, purification, or analysis of this and structurally related polyhalogenated compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

University College London. Chemical Shifts. UCL Department of Chemistry. Available from: [Link]

-

Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. Available from: [Link]

-

YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. Available from: [Link]

-

Journal of Chemical Information and Modeling. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ACS Publications. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzene C6H6 fragmentation pattern of ions for analysis and identification of benzene. Available from: [Link]

-

Chemguide. Mass spectra - the M+2 peak. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

-

ResearchGate. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

YouTube. predicting likely fragments in a mass spectrum. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Available from: [Link]

Sources

- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

An authoritative guide for researchers, scientists, and drug development professionals on the systematic naming, synthesis, and characterization of a complex polyhalogenated benzene.

Introduction

Polyhalogenated aromatic compounds are a class of molecules that hold significant importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Their utility stems from the unique physicochemical properties imparted by the presence of multiple halogen substituents on an aromatic ring. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them invaluable scaffolds in drug design.[2][3] Furthermore, the differential reactivity of various carbon-halogen bonds allows for their use as versatile intermediates in complex organic synthesis, enabling the construction of intricate molecular architectures.[4]

This technical guide provides a comprehensive analysis of a specific polysubstituted aromatic compound: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS RN: 201849-16-3).[5][6][7] The primary focus of this document is to elucidate the systematic methodology behind its International Union of Pure and Applied Chemistry (IUPAC) name. Understanding the principles of IUPAC nomenclature is paramount for unambiguous communication in the scientific community. Beyond nomenclature, this guide will delve into the synthetic pathways for this compound, its key physicochemical and spectroscopic properties, and its potential applications, thereby serving as a vital resource for professionals in the chemical sciences.

Decoding the IUPAC Name: A Systematic Approach

The IUPAC name "this compound" is derived from a set of hierarchical rules designed to provide a unique and descriptive name for its chemical structure. For polysubstituted benzenes where no principal functional group dictates the naming, the process is governed by two main principles: alphabetical order of the substituents and the "lowest set of locants" rule.[8][9]

Foundational Principles of Benzene Nomenclature

For monosubstituted benzenes, the name is simply the substituent name followed by "benzene" (e.g., chlorobenzene). When multiple substituents are present, their positions on the ring must be indicated by numbers (locants). The goal is to number the carbon atoms of the benzene ring in a way that assigns the lowest possible numbers to the substituents.[10]

The "Lowest Set of Locants" Rule

The "lowest set of locants" rule is a cornerstone of IUPAC nomenclature for polysubstituted cyclic compounds.[11] This rule states that when comparing different numbering schemes, the one that has the lowest number at the first point of difference is the correct one.[12] For instance, the locant set '1,2,5' is lower than '1,3,4'.

Application to this compound

Let's apply these principles to the target molecule. The substituents are Bromo, Chloro, Fluoro, and Iodo.

-

Alphabetize the Substituents:

-

Bromo

-

Chloro

-

Fluoro

-

Iodo

-

-

Determine Possible Numbering Schemes and Locant Sets: We start by assigning the locant '1' to one of the substituents and numbering the ring in both clockwise and counter-clockwise directions to give the other substituents the lowest possible numbers.

-

Starting with Bromo at C1:

-

Clockwise: 1 (Bromo), 2 (Iodo), 3 (Fluoro), 4, 5 (Chloro), 6. Locant Set: 1, 2, 3, 5

-

Counter-clockwise: 1 (Bromo), 2, 3 (Chloro), 4, 5 (Fluoro), 6 (Iodo). Locant Set: 1, 3, 5, 6

-

-

Starting with Chloro at C1:

-

Clockwise: 1 (Chloro), 2, 3 (Bromo), 4 (Iodo), 5 (Fluoro), 6. Locant Set: 1, 3, 4, 5

-

Counter-clockwise: 1 (Chloro), 2 (Fluoro), 3, 4, 5 (Iodo), 6 (Bromo). Locant Set: 1, 2, 5, 6

-

-

Starting with Fluoro at C1:

-

Clockwise: 1 (Fluoro), 2 (Chloro), 3, 4 (Bromo), 5 (Iodo), 6. Locant Set: 1, 2, 4, 5

-

Counter-clockwise: 1 (Fluoro), 2 (Iodo), 3 (Bromo), 4, 5, 6 (Chloro). Locant Set: 1, 2, 3, 6

-

-

Starting with Iodo at C1:

-

Clockwise: 1 (Iodo), 2 (Bromo), 3, 4 (Chloro), 5 (Fluoro), 6. Locant Set: 1, 2, 4, 5

-

Counter-clockwise: 1 (Iodo), 2 (Fluoro), 3, 4, 5 (Bromo), 6 (Chloro). Locant Set: 1, 2, 5, 6

-

-

-

Compare the Locant Sets: The generated locant sets are: {1,2,3,5}, {1,3,5,6}, {1,3,4,5}, {1,2,5,6}, {1,2,4,5}, {1,2,3,6}.

Comparing them term by term, the set {1,2,3,5} is the lowest.

-

Construct the Final Name: The name is assembled by listing the substituents in alphabetical order, each preceded by its locant number, followed by the parent name "benzene".

Therefore, the correct IUPAC name is This compound .

The following diagram illustrates the logical process for determining the IUPAC name:

Synthesis of this compound

The synthesis of polysubstituted benzenes with a specific substitution pattern requires a strategic approach, often involving multiple steps that utilize the directing effects of various functional groups. A common and illustrative laboratory synthesis of a similar compound, 1-bromo-3-chloro-5-iodobenzene, starts from aniline.[13][14] This multi-step synthesis highlights key reactions in aromatic chemistry.

Multi-Step Synthesis from Aniline

This synthetic route involves the protection of the amine group, followed by sequential electrophilic aromatic substitution, and finally, deamination.

Stage 1: Acetylation of Aniline The highly activating amino group of aniline is first protected as an acetanilide to moderate its reactivity and prevent multiple substitutions in subsequent steps.

Stage 2: Bromination of Acetanilide The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky protecting group, bromination occurs predominantly at the para position.

Stage 3: Chlorination of 4-Bromoacetanilide The next halogen is introduced. The acetamido group directs the incoming chlorine to the ortho position.

Stage 4: Hydrolysis of 4-Bromo-2-chloroacetanilide The protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group.

Stage 5: Iodination of 4-Bromo-2-chloroaniline The amino group now directs the iodine to the other vacant ortho position.

Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline The final step is the removal of the amino group via a diazotization reaction followed by reduction. This is a crucial step to achieve the desired substitution pattern.

Experimental Protocol: Deamination of 4-Bromo-2-chloro-6-iodoaniline

This protocol details the final step in the synthesis described above.

-

Dissolve 4-bromo-2-chloro-6-iodoaniline in absolute ethanol with stirring.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Add powdered sodium nitrite in portions.

-

After the initial reaction subsides, gently warm the mixture on a steam bath for approximately 10 minutes.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 201849-16-3 | [6] |

| Molecular Formula | C₆H₂BrClFI | [5] |

| Molecular Weight | 335.34 g/mol | [5] |

| Appearance | White to brown crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic Data (Predicted and Expected)

-